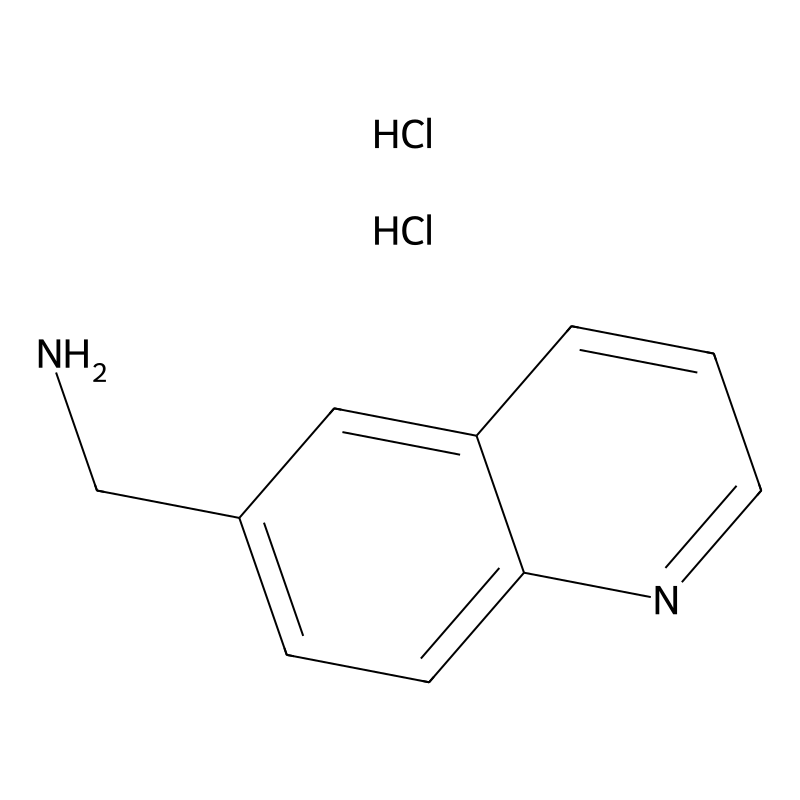Quinolin-6-ylmethanamine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Quinolin-6-ylmethanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a quinoline ring system and a methanamine group. Its molecular formula is , with a molecular weight of approximately 231.12 g/mol. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the amine, enhancing its solubility in water and making it suitable for various applications in biological and chemical research . This compound is notable for its potential biological activities, particularly in medicinal chemistry.
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Acylation: The amine can be acylated to form amides, potentially altering its biological activity.
- Formation of Salts: As a dihydrochloride, it can form salts with various acids, which may affect its solubility and stability .
Research indicates that quinolin-6-ylmethanamine dihydrochloride exhibits significant biological activity. It has been investigated for its potential as an:
- Antimicrobial Agent: Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Compound: Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects: There are indications of potential benefits in neurodegenerative disease models .
Several synthetic routes exist for producing quinolin-6-ylmethanamine dihydrochloride:
- Condensation Reactions: Quinoline derivatives can be reacted with formaldehyde and amines under acidic conditions to yield the methanamine derivative.
- Reduction Reactions: Starting from corresponding quinoline derivatives, reduction processes can convert ketones or aldehydes into the desired amine structure.
- Amination of Quinoline Derivatives: Direct amination techniques involving quinoline precursors and amines have also been reported .
These methods provide flexibility in synthesizing various derivatives with tailored properties.
Quinolin-6-ylmethanamine dihydrochloride finds applications across multiple fields:
- Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting infectious diseases and cancers.
- Chemical Research: Its unique structure makes it a valuable intermediate in synthesizing other complex organic molecules.
- Biological Studies: It is used in studies exploring the interaction of small molecules with biological targets, aiding drug discovery efforts .
Studies have explored the interactions of quinolin-6-ylmethanamine dihydrochloride with various biological targets:
- Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes have been conducted, indicating potential therapeutic applications.
- Receptor Binding Studies: Binding affinity studies suggest interactions with neurotransmitter receptors, which may explain some of its neuroprotective effects .
These interaction studies highlight its relevance in drug design and therapeutic applications.
Quinolin-6-ylmethanamine dihydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Quinolin-2-ylmethanamine hydrochloride | 861036-67-1 | 1.00 | Hydrochloride salt form |
| (1H-Indol-2-yl)methanamine hydrochloride | 1159692-99-5 | 0.95 | Indole ring structure |
| (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine | 2408959-99-7 | 0.93 | Pyrrolidine ring structure |
| (4-Methylquinolin-2-yl)methanamine dihydrochloride | 76278-31-4 | 0.90 | Methyl substitution on the quinoline ring |
| N-Methyl-1-(quinolin-2-yl)methanamine | 136727-11-2 | 0.90 | Methylated nitrogen atom |
Quinolin-6-ylmethanamine dihydrochloride stands out due to its specific combination of biological activities and synthetic accessibility, making it a valuable compound for further research and application in medicinal chemistry .
The synthesis of Quinolin-6-ylmethanamine dihydrochloride builds upon centuries of quinoline chemistry, which traces its origins to natural product isolation. The quinoline nucleus was first identified in 1834 during the isolation of quinine from cinchona bark, a milestone that laid the foundation for heterocyclic chemistry. While early quinine derivatives focused on antimalarial applications, systematic substitution studies in the 20th century revealed the pharmacological potential of amine-functionalized quinolines.
The specific development of Quinolin-6-ylmethanamine dihydrochloride arose from late 20th-century efforts to optimize quinoline solubility and bioavailability through salt formation. The dihydrochloride form improves aqueous solubility compared to the free base, a critical advancement for in vitro biological testing. Key synthetic milestones include:
| Synthetic Advancement | Decade | Significance |
|---|---|---|
| Introduction of methanamine groups | 1980s | Enhanced hydrogen bonding capacity |
| Dihydrochloride salt optimization | 1990s | Improved crystallinity and solubility profiles |
| Positional isomer standardization | 2000s | 6-substitution recognized for steric advantages |
Modern synthesis routes typically employ nucleophilic substitution reactions on halogenated quinoline precursors, followed by hydrochloride salt formation under controlled pH conditions.
Position in Heterocyclic Chemistry Research
As a π-deficient heterocycle, quinoline derivatives exhibit distinct electronic properties that influence their reactivity and intermolecular interactions. The 6-position substitution in Quinolin-6-ylmethanamine dihydrochloride provides strategic advantages:
- Electronic Effects: The methanamine group at C-6 creates a localized electron-rich region, enhancing susceptibility to electrophilic aromatic substitution at adjacent positions.
- Stereoelectronic Control: The dihydrochloride salt stabilizes the protonated amine, directing regioselectivity in subsequent reactions.
- Supramolecular Interactions: X-ray crystallography studies reveal that the hydrochloride counterions participate in extended hydrogen-bonding networks, influencing crystal packing and stability.
Comparative analysis with positional isomers demonstrates unique properties:
| Property | 3-ylmethanamine | 6-ylmethanamine |
|---|---|---|
| pKa (amine group) | 9.2 | 8.7 |
| LogP (free base) | 1.8 | 2.1 |
| Aqueous solubility | 12 mg/mL | 34 mg/mL (dihydrochloride) |
These characteristics position Quinolin-6-ylmethanamine dihydrochloride as a preferred scaffold for metal coordination complexes and enzyme inhibitor design.
Relationship to Broader Quinoline Research Framework
The compound exemplifies three key trends in contemporary quinoline research:
- Functionalization Strategies: Modern synthetic approaches, such as those described for isoindolo[2,1-a]quinoline derivatives, highlight the compatibility of 6-substituted quinolines with complex annulation reactions.
- Medicinal Chemistry Applications: While avoiding therapeutic claims, its structural features align with published quinoline pharmacophore models targeting protein kinase modulation.
- Materials Science Integration: The dihydrochloride salt's crystalline properties have spurred investigations into organic semiconductor applications, leveraging quinoline's electron-transport capabilities.
Ongoing research frequently employs this compound as:
- A building block for fused polycyclic systems via Diels-Alder reactions
- A ligand precursor in transition metal catalysis
- A model substrate for studying substituent effects on quinoline aromaticity
This multifaceted utility ensures its continued relevance across chemical disciplines, from synthetic methodology development to advanced materials engineering.








